molecular formula C11H13N3 B2360081 1-(Pyridin-4-yl)piperidine-4-carbonitrile CAS No. 1365155-44-7

1-(Pyridin-4-yl)piperidine-4-carbonitrile

Cat. No.: B2360081
CAS No.: 1365155-44-7
M. Wt: 187.246
InChI Key: RDGPCBQPYJDZBA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “1-(Pyridin-4-yl)piperidine-4-carbonitrile” are not clearly documented in the available resources .

Scientific Research Applications

Synthesis and Reactivity

A study conducted by Demidov et al. (2021) developed a library of trans-4,5-dihydrofuran-3-carbonitriles through a three-component reaction that demonstrates the versatile use of related compounds in synthesizing complex molecular structures with potential for further chemical transformations (Demidov, Osyanin, Osipov, & Klimochkin, 2021).

Crystal Structure and Molecular Docking Studies

Venkateshan et al. (2019) elucidated the crystal structure of pyridine derivatives, providing insights into their molecular conformation, which is crucial for understanding their interactions at the molecular level. This research underscores the potential of these compounds as inhibitors for specific enzymes, showcasing their relevance in drug discovery efforts (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).

Electropolymerization and Conducting Polymers

Sotzing et al. (1996) explored the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes to yield conducting polymers. This research highlights the low oxidation potential and stability of the resulting polymers, indicating the utility of related pyridine compounds in creating materials with electrical conductivity properties (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Antibacterial Activity

Bogdanowicz et al. (2013) synthesized novel 4-pyrrolidin-3-cyanopyridine derivatives and evaluated their antimicrobial activity. This study contributes to the ongoing search for new antimicrobial agents, demonstrating the biological relevance of pyridine derivatives in addressing antibiotic resistance (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).

Synthesis of Functionalized Pyridines

The work by Goswami et al. (2022) reports on the synthesis of derivatives that showcase the versatility of pyridine compounds in organic chemistry, emphasizing their potential in creating compounds with varied biological activities (Goswami, Vyas, Damor, Parmar, & Parajapati, 2022).

Mechanism of Action

The mechanism of action of “1-(Pyridin-4-yl)piperidine-4-carbonitrile” is not clearly documented in the available resources .

Safety and Hazards

The safety and hazards associated with “1-(Pyridin-4-yl)piperidine-4-carbonitrile” are not clearly documented in the available resources .

Future Directions

The future directions for research and development involving “1-(Pyridin-4-yl)piperidine-4-carbonitrile” are not clearly documented in the available resources .

Properties

IUPAC Name

1-pyridin-4-ylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGPCBQPYJDZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tBuOK (2.29 g, 20.45 mmol, 2.5 eq) was added in portions at −5° C. to a solution of 1-(pyridin-4-yl)piperidin-4-one (1.44 g, 8.18 mmol, 1 eq) and TOSMIC (1.91 g, 9.81 mmol, 1.2 eq) in DME (20 ml) and EtOH (0.5 ml), and then stirring was carried out for 2 h at RT. The reaction mixture was hydrolyzed with ice-water (50 ml), extracted with dichloromethane (2×100 ml). The combined organic phases were washed with water and sat. NaCl solution (in each case 100 ml), dried over sodium sulfate and concentrated under reduced pressure. After purification by column chromatography (silica gel, 4% MeOH in dichloromethane), the desired product was obtained in the form of a brown solid. Yield: 34% (530 mg, 2.83 mmol).
Name
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
34%

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